Dactolisib exerts its effects by directly inhibiting the activity of PI3K and mTOR kinases, which are pivotal nodes in a critical pro-survival signaling pathway.
This compound inhibits PI3K and mTOR complexes to block oncogenic signaling.
Inhibition of this pathway by this compound leads to multifaceted antitumor effects [1] [2]:
Extensive in vitro and in vivo studies have characterized the antitumor activity of this compound across various cancer types, both as a single agent and in combination with other therapies.
The following table consolidates key findings from preclinical studies in glioblastoma (GBM) and gastric cancer (GC) models [1] [2].
| Cancer Model | Treatment | Effect on Cell Viability | Effect on Apoptosis | Key Molecular Changes |
|---|---|---|---|---|
| GBM Cells (A172) | TMZ+RT | Reduced | Induced | - |
| | TMZ+RT+ this compound | Enhanced reduction | Significantly enhanced (44.5% vs 30.3% without this compound) | ↑ p27, ↓ Bcl-2, ↓ p-AKT, ↓ mTOR [1] | | GBM Cells (T98G - TMZ resistant) | TMZ+RT+ this compound | Enhanced reduction | Enhanced | ↓ MGMT protein expression [1] | | PTX-Resistant GC Cells (HGC-27R) | this compound alone | Significant suppression | Induced | ↓ p-AKT, ↓ p-S6; Reversal of EMT markers [2] |
To help contextualize the data, here are the methodologies used in the key studies cited above.
1. Cell Viability and Cytotoxicity Assay (from [1])
2. Apoptosis Analysis by Flow Cytometry (from [1])
3. Western Blotting for Pathway Analysis (from [1] [2])
While this compound showed promising preclinical activity, its clinical development has faced significant challenges.
| Cancer Type | Clinical Trial Phase | Key Findings / Status |
|---|---|---|
| Advanced Solid Tumors | Phase Ib | Combination with everolimus showed limited efficacy and poor tolerability. Common toxicities: fatigue, diarrhea, nausea, mucositis, elevated liver enzymes [4]. |
| Advanced Pancreatic NET (pNET) | Phase II | Terminated due to insufficient normal tissue tolerance [5]. |
| Advanced Renal Cell Carcinoma | Phase I | Terminated prematurely due to toxicity and lack of clinical efficacy [5]. |
| HER2- Negative Breast Cancer | Phase Ib/II | Completed, but results not prominently reported [5]. |
| Post-Exposure Prophylaxis for COVID-19 | - | Investigated as RTB101 [6]. |
The primary hurdles for this compound have been its challenging safety profile and low oral bioavailability, which are linked to gastrointestinal-specific toxicity and high inter-patient variability in drug exposure [4]. A phase Ib study also highlighted a significant drug-drug interaction, where this compound decreased the clearance of everolimus, complicating combination regimens [4].
This compound is a well-characterized dual PI3K/mTOR inhibitor with a strong mechanistic rationale and robust preclinical data demonstrating its efficacy in sensitizing cancer cells to chemotherapy and radiotherapy, and in overcoming drug resistance. However, its transition to clinical practice has been hampered by pharmacokinetic limitations and toxicity. Despite these setbacks, this compound remains a valuable tool compound for understanding PI3K/mTOR pathway biology. Its development journey underscores the importance of optimizing drug-like properties in tandem with target potency for successful cancer drug development.
Dactolisib acts as a dual ATP-competitive inhibitor. It simultaneously targets the ATP-binding pockets of all four class I PI3K isoforms and the mTOR kinase, inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [1] [2]. This dual action is crucial because it can prevent the reactivation of AKT that often occurs with mTORC1-only inhibitors [2].
The table below summarizes its inhibitory activity (IC50 values) from cell-free assays, demonstrating potent inhibition of its primary targets [3] [1].
| Target | IC₅₀ (nM) |
|---|---|
| PI3K p110α | 4 nM |
| PI3K p110γ | 5 nM |
| PI3K p110δ | 7 nM |
| mTOR (p70S6K) | 6 nM |
| PI3K p110β | 75 nM |
| mTOR (MedChemExpress) | 20.7 nM |
| ATR | 21 nM |
This potent inhibition effectively suppresses the downstream PI3K/AKT/mTOR signaling cascade, as shown in the following pathway:
In vitro, this compound exhibits potent anti-proliferative activity across a wide range of human cancer cell lines. The effects are primarily cytostatic, inducing G1 phase cell cycle arrest by reducing the expression of cyclin D1 and D3 [4]. It can also induce autophagy and, in combination with other agents, promote apoptosis [3] [4].
The table below shows sample growth inhibition (GI₅₀/IC₅₀) data across various cell lines [3].
| Cell Line | Cancer Type | GI₅₀ / IC₅₀ |
|---|---|---|
| MCF7 | Breast Cancer | 0.73 µM (IC₅₀) |
| HCT116 | Colorectal Cancer | 1.16 µM (IC₅₀) |
| U87MG | Glioblastoma | 1.32 µM (IC₅₀) |
| A549 | Lung Cancer | 10.14 nM (IC₅₀) |
| PC3 | Prostate Cancer | 5.09 nM (IC₅₀) |
However, promising in vitro results have not reliably translated in vivo. In orthotopic glioblastoma mouse models, this compound failed to inhibit tumor growth or provide a survival benefit despite its efficacy in cell cultures [5]. This was accompanied by significant systemic toxicity, including elevated blood glucose, increased liver enzymes (ALT), diarrhea, and skin rash [5].
This compound was the first PI3K inhibitor to enter clinical trials in 2006 [6]. However, its development across multiple cancer indications has been largely terminated due to significant challenges.
A phase II trial in patients with advanced pancreatic neuroendocrine tumors (pNET) compared this compound to everolimus. The results were unfavorable for this compound [7]:
The clinical development of this compound was ultimately halted across all oncology indications due to an unfavorable safety profile and unpredictable bioavailability [7]. Other clinical trials noted severe toxicities such as mucositis, gastrointestinal-specific toxicity, and a lack of clinical efficacy in patients with advanced renal cell carcinoma [6] [2].
For researchers, the methodology from published studies provides a reliable guide for in vitro experimentation.
This protocol is used to determine the anti-proliferative effect and IC₅₀ of this compound [5] [4].
This protocol confirms the inhibition of the PI3K/AKT/mTOR pathway by this compound [5] [4].
This compound serves as a potent and well-characterized tool compound for preclinical research to investigate dual PI3K/mTOR inhibition. Its strong rationale and clear mechanistic action are valuable for in vitro studies. However, its poor pharmacokinetics and significant toxicity profile, which led to the failure of its clinical translation, provide a critical cautionary tale for drug development efforts in this pathway.
Dactolisib simultaneously inhibits PI3K and mTOR by competitively binding to their ATP-binding sites, a feat possible due to the structural similarities of their catalytic domains [1] [2]. This dual action comprehensively suppresses the PI3K/Akt/mTOR signaling cascade.
The following diagram illustrates the PI3K/Akt/mTOR pathway and how this compound exerts its inhibitory effect.
Extensive in vitro and in vivo studies demonstrate the potent anti-cancer effects of this compound across various cancer types.
The table below summarizes key experimental findings from the literature.
| Cancer Model | Experimental Findings | Reported IC₅₀ / Dosage |
|---|
| Glioblastoma (GBM) In vitro [3] | Dose-dependent inhibition of cell viability; enhanced TMZ+RT effects; induced apoptosis; attenuated migration/invasion. | ~20 nM (cell viability) | | Hepatocellular Carcinoma (HCC) In vitro [4] | Inhibited cell growth and induced apoptosis; treatment-induced autophagy was a pro-survival mechanism. | Low nanomolar range (cell growth) | | Glioblastoma (GBM) In vivo (rodent xenograft) [3] | Oral administration combined with TMZ+RT inhibited tumor growth and prolonged survival. | 40-50 mg/kg/day (oral) | | Glioblastoma (GBM) In vivo (rodent xenograft) [5] | No survival benefit or tumor growth inhibition observed; severe systemic toxicity was reported. | - |
The journey of this compound from promising preclinical results to clinical application highlights significant hurdles.
While this compound served as a foundational proof-of-concept for dual PI3K/mTOR inhibition, the field has evolved to address its limitations.
The table below summarizes the key pharmacokinetic parameters of Dactolisib observed in clinical trials.
| Parameter | Findings & Values | Study Context |
|---|---|---|
| Absorption & Oral Bioavailability | Dose-proportional increases in C~max~ and AUC~0-24~; high inter-individual variability; low oral bioavailability noted [1] [2]. | Phase Ib in advanced solid tumors [1] [2]. |
| Dose-Proportionality Range | 200 mg to 800 mg, administered once daily [2]. | Phase Ib in advanced solid tumors [2]. |
| Recommended Phase II Dose (RP2D) | 300 mg, taken twice daily (BID) [3]. | Phase I in relapsed/refractory acute leukemia [3]. |
| Drug-Drug Interaction | Significantly increased everolimus C~max~ and AUC~0-24~; decreased everolimus clearance to 13.41 L/h [1] [2]. | Phase Ib combo trial with everolimus [1] [2]. |
Here are the methodologies used in key clinical trials to generate the pharmacokinetic data.
This compound is a dual ATP-competitive inhibitor that simultaneously targets Class I PI3K and mTOR complexes 1 and 2 (mTORC1/2) [4] [3]. The following diagram illustrates the signaling pathway it inhibits.
This compound inhibits the PI3K/AKT/mTOR pathway by targeting PI3K and mTORC1/2.
The standard of care (SOC) for GBM—maximal surgical resection followed by RT and concomitant TMZ—has limited efficacy, with a 5-year survival rate of less than 10% [1]. A key driver of treatment failure is the hyperactivation of the PI3K/Akt/mTOR signaling pathway, which promotes cell survival, proliferation, and resistance to TMZ [1] [2]. This compound (NVP-BEZ235) is an orally administered, potent dual inhibitor of PI3K and mTOR. Preclinical studies indicate that it can sensitize GBM cells to the cytotoxic effects of TMZ and RT, thereby enhancing anti-tumor activity [1].
The following table summarizes the synergistic effects of this compound combined with TMZ and RT across various experimental models:
Table 1: Summary of Preclinical Efficacy of this compound Combination Therapy
| Experimental Model | Key Findings | Proposed Mechanisms | Citation |
|---|
| In Vitro (Human GBM cell lines: A172, SHG44, T98G) | - Significant reduction in cell viability.
The diagram below illustrates the proposed molecular mechanism by which this compound enhances the efficacy of TMZ and RT.
This protocol outlines the methodology for evaluating the efficacy of this compound in combination with TMZ and RT in preclinical GBM models.
4.1.1 Cell Viability and Cytotoxicity Assay
4.1.2 Apoptosis Analysis via Flow Cytometry
4.1.3 Protein Expression Analysis via Western Blotting
4.2.1 Orthotopic Glioblastoma Xenograft Model
While the therapeutic promise is significant, translating this compound to the clinic faces a major hurdle: systemic toxicity. Independent studies have reported severe adverse effects in murine models, including:
The combination of this compound with TMZ and RT demonstrates compelling preclinical efficacy by targeting the PI3K/mTOR pathway to overcome key resistance mechanisms in GBM. However, the discordance between robust in vitro results and significant in vivo toxicity [1] [3] highlights a critical challenge. Future work should focus on:
The table below summarizes effective in vitro concentrations of this compound from recent studies to help you plan your experiments.
| Cell Line / System | Experimental Context | Reported Effective Concentration (IC₅₀, GI₅₀, etc.) | Key Findings & Experimental Duration | Source |
|---|---|---|---|---|
| GBM Cell Lines (A172, SHG44, T98G) | Monotherapy & Combination with Temozolomide (TMZ) & Radiotherapy (RT) | 20-40 nM (dose-dependent effect); 10-12 nM (average GI₅₀ in PTEN-null lines) | Inhibited cell viability, induced apoptosis, attenuated migration/invasion; enhanced TMZ+RT effect. (24-72 hours) | [1] [2] |
| Prostate Cancer (PC3 cells) | Monotherapy & Combination with GANT61 (Hedgehog inhibitor) | 1.0 µM (GI₅₀) | Showed dose-dependent cytotoxicity; reduced p-AKT, pS6K1, cyclin D1, and VEGF1 protein levels. (72 hours) | [3] |
| Non-Small Cell Lung Cancer (A549, H460) | Combination with Sericin (Natural Protein) | Combination IC₅₀: 31.9 µg/mL (A549) & 47.9 µg/mL (H460) (in combination with sericin) | Combination allowed for dose reduction and showed augmented caspase-3 levels, indicating enhanced apoptosis. | [4] |
| Breast Cancer Cell Panel (28 lines) | Comparison with other PAM pathway inhibitors | Average GR₅₀ = 12 nM (more potent than single-node inhibitors) | Gedatolisib, a related pan-PI3K/mTOR inhibitor, was used as a benchmark, showing high potency. | [5] |
Here are methodologies for key experiments using this compound, as cited in the literature.
This protocol is adapted from studies on glioblastoma and prostate cancer cells [1] [3] [6].
This method was used to demonstrate enhanced apoptosis in glioblastoma cells when this compound was combined with standard therapy [1] [6].
These assays were critical in showing this compound's anti-metastatic potential in glioblastoma [1].
The following diagram illustrates the mechanism of action of this compound and a generalized workflow for its application in in vitro experiments.
While this compound shows potent in vitro anti-tumor activity, you should be aware that its clinical development has been challenging. In vivo studies in murine models reported significant toxicity, including hyperglycemia, elevated liver enzymes, diarrhea, and skin rash [6] [7]. These adverse effects have halted the clinical development of this compound for several cancer types [5] [7]. This underscores the importance of careful dosing in pre-clinical research and the potential need for combination strategies to improve its therapeutic window.
I hope these application notes and protocols provide a solid foundation for your research. If you require information on a specific cell type or assay not covered here, please feel free to ask.
Dactolisib (NVP-BEZ235) is an imidazoquinoline derivative functioning as a dual PI3K/mTOR inhibitor that has demonstrated significant potential in preclinical neuro-oncology research. As glioblastoma (GBM) remains one of the most aggressive primary brain tumors with a dismal prognosis (5-year survival rate <10%) despite standard care involving temozolomide (TMZ) and radiotherapy, novel therapeutic approaches are urgently needed. The PI3K/mTOR signaling pathway is frequently hyperactivated in GBM and contributes to therapeutic resistance, making it an attractive target for molecular therapy. However, the effectiveness of CNS-targeted compounds is largely dependent on their ability to cross the blood-brain barrier (BBB) - a major challenge in neuro-therapeutics development. These application notes provide comprehensive experimental data and methodologies regarding this compound's BBB penetration capabilities and its application in glioma models, supporting researchers in evaluating this compound for neuro-oncology investigations [1] [2].
Table 1: Fundamental Properties of this compound (NVP-BEZ235)
| Property | Specification |
|---|---|
| Chemical Name | This compound (NVP-BEZ235) |
| Molecular Weight | 470 Da |
| Mechanism of Action | Dual PI3K/mTOR inhibitor |
| Primary Targets | Class I PI3K isoforms (p110α, β, γ, δ), mTORC1, mTORC2 |
| PI3K p110α IC₅₀ | <400 nM |
| Administration Route | Oral |
| Development Status | Phase I/II clinical trials (solid tumors) |
The BBB penetration capacity of this compound has been evaluated in multiple preclinical studies, with results supporting its potential for targeting intracranial tumors. While comprehensive quantitative data specifically for this compound is somewhat limited in publicly available literature, evidence suggests it does achieve therapeutically relevant concentrations in brain tissue. In orthotopic xenograft models, oral administration of this compound demonstrated significant anti-tumor activity and survival benefit, implying effective brain exposure. Researchers should note that the BBB integrity in high-grade gliomas is often compromised (forming what is sometimes called the blood-brain tumor barrier, BBTB), potentially enhancing local drug penetration in tumor areas compared to healthy brain tissue [1] [3] [4].
Table 2: Blood-Brain Barrier Penetration Assessment of PI3K/mTOR Inhibitors
| Compound | Brain-to-Plasma Ratio | Experimental Model | Key Findings |
|---|---|---|---|
| This compound | Limited specific quantitative data | Orthotopic glioma models | Achieved therapeutic concentrations in brain; inhibited tumor growth and prolonged survival |
| DS7423 | 0.1 (total concentrations) | Mouse pharmacokinetic study | Crossed BBB; potent suppression of PI3K pathway biomarkers in brain |
| BKM120 | Documented penetration | Preclinical models | Anti-proliferative and pro-apoptotic effects in GBM cell lines |
Multiple lines of experimental evidence support the CNS activity of this compound despite the challenge of BBB penetration:
In orthotopic xenograft models of glioblastoma, oral this compound combined with TMZ and radiotherapy significantly inhibited tumor growth and prolonged survival, indicating effective target engagement in the CNS [1] [4]
Protein microarray and western blot analyses of brain tumor tissues from treated animals showed significant reduction in phosphorylated AKT and mTOR expression, demonstrating effective pathway inhibition [1]
Dose-dependent cytotoxicity was observed across multiple glioma cell lines (A172, SHG44, T98G) at nanomolar concentrations, with enhanced pro-apoptotic effects when combined with standard care [1]
Research indicates that appropriate this compound concentrations can cross the BBB, particularly when considering the disrupted BBB in high-grade gliomas and following neurosurgical intervention [1]
This protocol outlines a comprehensive approach to quantify this compound penetration across the BBB in rodent models.
The therapeutic effect of this compound in glioblastoma involves dual inhibition of key signaling nodes in the PI3K/mTOR pathway, which is frequently dysregulated in GBM. The visual below illustrates this compound's mechanism of action and experimental workflow:
Diagram 1: this compound mechanism of action and experimental workflow. This compound directly inhibits PI3K and mTOR complexes, disrupting oncogenic signaling. Red arrows indicate inhibition, blue arrows indicate activation or downstream signaling. The experimental workflow (bottom) outlines key assessment methods.
The molecular mechanisms underlying this compound's anti-tumor effects in glioma include:
Direct kinase inhibition: this compound binds to the ATP-binding cleft of both PI3K and mTOR, simultaneously inhibiting both kinases and preventing the compensatory activation that often occurs with selective inhibitors [3]
Cell cycle modulation: Treatment induces G1-phase cell cycle arrest in monotherapy and enhances G2/M stagnation when combined with TMZ+RT, increasing susceptibility to DNA-damaging agents [1]
Apoptotic induction: Downregulation of anti-apoptotic Bcl-2 (by 34% ± 1.6%) and upregulation of cell cycle inhibitor p27 (by 39% ± 3.4%) promote programmed cell death [1]
MGMT suppression: this compound reduces MGMT protein expression, potentially overcoming a key resistance mechanism to alkylating agents like TMZ [1]
Anti-migratory effects: Significant inhibition of glioma cell migration and invasion, potentially impacting the infiltrative capacity of glioma cells [1]
The therapeutic efficacy of this compound appears enhanced when used in combination with standard care modalities for glioblastoma. Research indicates synergistic effects when this compound is combined with both temozolomide and radiotherapy, potentially addressing the multifaceted resistance mechanisms in GBM.
Table 3: Combination Therapy Effects of this compound in Glioma Models
| Combination | Experimental Model | Key Outcomes | Proposed Mechanisms |
|---|---|---|---|
| This compound + TMZ | A172, SHG44, T98G cells | Enhanced reduction in cell viability; increased apoptosis | MGMT downregulation; enhanced DNA damage |
| This compound + RT | Orthotopic xenograft | Prolonged survival; reduced tumor growth | impaired DNA repair; cell cycle arrest in G2/M phase |
| This compound + TMZ + RT | Orthotopic rat model | Significant survival benefit; tumor growth inhibition | Comprehensive pathway inhibition; multiple cell death mechanisms |
The molecular rationale for combining this compound with standard therapies includes:
PI3K pathway activation contributes to resistance against both radiotherapy and alkylating chemotherapy, making pathway inhibition a promising sensitizing strategy [1] [5]
This compound pre-treatment followed by TMZ+RT resulted in 44.5 ± 3.5% apoptotic cells in A172 cells, significantly higher than TMZ+RT alone (30.3 ± 1.9%) [1]
The anti-migratory effects of this compound may complement the cytocidal effects of conventional therapies, potentially addressing the infiltrative nature of GBM that limits surgical efficacy [1]
MGMT modulation by this compound may be particularly relevant for TMZ-resistant tumors with high MGMT expression or unmethylated MGMT promoters [1] [6]
When evaluating this compound for neuro-oncology applications, researchers should consider several factors influencing BBB penetration:
Molecular properties: With a molecular weight of 470 Da, this compound falls within a range that may permit some BBB penetration, particularly in disrupted barrier regions [3] [7]
BBTB utilization: The blood-brain tumor barrier in malignant glioma regions exhibits enhanced permeability due to disrupted tight junctions and altered transporter expression, potentially facilitating drug accumulation in tumor tissue [7]
Efflux transporters: P-glycoprotein and other efflux systems at the BBB may limit this compound penetration; co-administration with efflux inhibitors could be considered in preclinical models [7]
Dosing schedule: Extended or metronomic dosing regimens may enhance brain accumulation through sustained exposure rather than peak concentrations
Compound formulation: this compound solubility and stability should be optimized for in vivo studies to ensure consistent dosing and reliable pharmacokinetic data
Animal model selection: Orthotopic models that recapitulate the invasive nature of GBM and intact BBB/BTB properties are preferred over subcutaneous models for translational neuro-oncology studies
Biomarker assessment: Incorporate validated pharmacodynamic markers (p-AKT, p-S6) to confirm target engagement in brain tumors alongside efficacy endpoints
Toxicity monitoring: Document weight loss, skin changes, and other potential toxicities associated with PI3K/mTOR inhibition, as these may influence dosing schedules and therapeutic windows
This compound represents a promising dual PI3K/mTOR inhibitor with demonstrated activity in preclinical glioma models. Evidence supports its ability to achieve therapeutically relevant concentrations in brain tumor tissue, particularly in the context of compromised BBB in high-grade gliomas. The compound shows enhanced efficacy when combined with standard care (TMZ + radiotherapy), addressing key resistance mechanisms in GBM. Researchers should implement comprehensive pharmacokinetic assessments alongside efficacy studies to fully characterize the brain penetration profile in their specific models. The provided protocols offer standardized methodologies for evaluating this compound in neuro-oncology applications, supporting robust preclinical development and potential translation to clinical investigation in brain tumor patients.
This compound (also known as NVP-BEZ235) is an imidazoquinoline derivative that functions as a potent dual pan-PI3K/mTOR inhibitor with significant implications for cancer metastasis research. The compound simultaneously targets all Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) along with both mTOR complex 1 and 2, creating a comprehensive blockade of this crucial signaling axis. The PI3K/Akt/mTOR pathway is frequently dysregulated in numerous cancers and plays a fundamental role in regulating cell motility, invasion, and metastatic progression. This pathway's activation enhances cellular survival, protein synthesis, and metabolic adaptations that collectively facilitate the metastatic cascade. Research has demonstrated that this compound exhibits potent anti-migratory and anti-invasive properties across various cancer models, including glioblastoma, lung cancer, and other solid tumors, making it a valuable compound for investigating metastasis mechanisms and developing therapeutic strategies [1] [2] [3].
The significance of targeting migration and invasion processes in cancer research cannot be overstated, as metastasis remains the primary cause of cancer-related mortality. Unlike proliferation assays, which measure cell growth, migration and invasion assays specifically evaluate the directional movement and matrix degradation capabilities of cancer cells—critical steps in the metastatic cascade. This compound's ability to impair these processes positions it as both a promising therapeutic candidate and a valuable research tool for elucidating the molecular mechanisms underlying cancer metastasis. These application notes provide detailed protocols and methodological considerations for researchers investigating this compound's effects on cancer cell motility, with the goal of standardizing approaches and enhancing reproducibility across laboratories [1] [3].
The anti-migratory and anti-invasive effects of this compound have been quantitatively demonstrated across multiple cancer cell lines using standardized assay systems. The table below summarizes key findings from published studies regarding this compound's efficacy in inhibiting cancer cell motility:
Table 1: Quantitative Effects of this compound on Cancer Cell Migration and Invasion
| Cancer Type | Cell Line | Assay Type | This compound Concentration | Exposure Time | Inhibition Effect | Citation |
|---|---|---|---|---|---|---|
| Glioblastoma | A172 | Wound Healing | 20 nM | 24 hours | Significant inhibition | [1] |
| Glioblastoma | SHG44 | Transwell Invasion | 20 nM | 24 hours | ~50% reduction | [1] |
| Glioblastoma | T98G | Wound Healing | 20 nM | 24 hours | Significant inhibition | [1] |
| Lung Cancer | A549 | Transwell Migration | Not specified | 24 hours | Notable inhibition | [4] |
| Prostate Cancer | Preclinical models | Migration/Invasion | 200-400 mg/kg (in vivo) | Multiple doses | Significant suppression | [2] |
The consistent inhibition across diverse cancer types underscores this compound's broad activity against cellular motility mechanisms. In glioblastoma models, this compound not only reduced basal migration and invasion but also significantly enhanced the efficacy of standard care treatments (temozolomide + radiotherapy). The combination approach resulted in greater suppression of migratory and invasive capabilities compared to single-modality treatments, suggesting that this compound may overcome certain resistance mechanisms associated with conventional therapies [1].
The concentration of this compound required for effective migration and invasion inhibition (typically in the nanomolar range) is generally consistent with concentrations that effectively suppress PI3K/mTOR signaling, as evidenced by reduced phosphorylation of Akt and other downstream effectors. This correlation supports the premise that the anti-migratory effects are mediated primarily through target engagement and pathway inhibition rather than non-specific cytotoxicity. Researchers should note that the optimal concentration may vary depending on specific cell line characteristics, culture conditions, and the presence of concurrent treatments, necessitating preliminary dose-finding experiments for each experimental system [1] [5].
The Transwell migration assay measures the directional movement of cells through a porous membrane toward a chemoattractant stimulus, modeling the critical early step of metastasis where cells move toward favorable environments.
Protocol Steps:
Technical Considerations:
The wound healing assay measures two-dimensional cell migration into a mechanically created "wound," simulating cell movement during tissue repair and metastasis.
Protocol Steps:
Technical Considerations:
The Matrigel Transwell invasion assay evaluates the capacity of cells to degrade and migrate through a basement membrane extract, modeling the critical step where cancer cells invade through the extracellular matrix during metastasis.
Protocol Steps:
Technical Considerations:
The spheroid invasion assay provides a three-dimensional model that more closely recapitulates the tumor microenvironment, allowing assessment of invasive capacity in a context with cell-cell interactions and spatial constraints.
Protocol Steps:
Technical Considerations:
This compound exerts its anti-migratory and anti-invasive effects primarily through potent inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell motility, cytoskeletal reorganization, and matrix degradation. Researchers should confirm target engagement and pathway inhibition through these molecular analyses:
Western Blot Protocol for Pathway Components:
Expected Results: Effective this compound treatment should show dose-dependent reduction in p-Akt levels, indicating successful pathway inhibition. This correlates with increased p27 (cell cycle regulator) and decreased Bcl-2 (anti-apoptotic protein) expression, consistent with the observed anti-migratory and pro-apoptotic effects [1].
Table 2: Key Molecular Changes Associated with this compound Treatment in Migration and Invasion
| Molecular Marker | Change with this compound | Functional Significance | Assessment Method |
|---|---|---|---|
| p-Akt (Ser473) | Decreased | Direct indicator of PI3K/mTOR pathway inhibition | Western Blot |
| mTOR activity | Decreased | Direct target engagement confirmation | Western Blot |
| p27 | Increased | Cell cycle arrest contribution | Western Blot, Protein Array |
| Bcl-2 | Decreased | Reduced anti-apoptotic signaling | Western Blot, Protein Array |
| MMP-2/MMP-9 | Decreased | Reduced extracellular matrix degradation | Zymography, RT-qPCR |
| FAK phosphorylation | Decreased | Reduced integrin signaling and motility | Western Blot |
The following diagram illustrates the molecular mechanisms through which this compound inhibits cancer cell migration and invasion:
Diagram 1: Molecular mechanisms of this compound in migration and invasion inhibition. This compound (red) directly inhibits PI3K and mTOR (yellow), key components of the signaling pathway. This inhibition reduces downstream processes that promote migration and invasion (green) while modulating key regulatory proteins (blue) that ultimately suppress cancer cell migration and invasion (red octagons).
Gene Expression Analysis: Evaluate changes in epithelial-mesenchymal transition (EMT) markers following this compound treatment using RT-qPCR:
Protein Microarray: For comprehensive signaling assessment, protein microarray analysis can evaluate phosphorylation changes across multiple pathways simultaneously:
Successful investigation of this compound's effects on migration and invasion requires careful optimization of several parameters:
Dose-Response Considerations:
Cell Line-Specific Considerations:
Assay Validation:
Table 3: Troubleshooting Guide for this compound Migration and Invasion Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| No inhibition observed | Insufficient pathway inhibition | Verify target engagement with western blot for p-Akt; Increase this compound concentration (up to 100 nM); Extend pre-treatment time |
| Excessive cytotoxicity | Concentration too high | Reduce this compound concentration (try 1-10 nM); Shorten treatment duration; Verify >90% viability in parallel assays |
| High variability between replicates | Inconsistent cell seeding | Standardize cell counting method; Use automated dispensers for uniform seeding; Ensure single cell suspension |
| Poor invasion through Matrigel | Matrix too thick | Dilute Matrigel (1:5-1:8); Reduce polymerization time; Validate with highly invasive positive control cell line |
| Weak or no chemoattractant effect | Inadequate FBS concentration | Increase FBS to 10-20% in lower chamber; Verify serum lot efficacy; Consider specific growth factors as alternatives |
| Altered morphology without migration effects | Off-target effects | Include additional PI3K/mTOR inhibitors for comparison; Assess specific pathway components; Consider cell health metrics |
Additional Considerations:
These application notes provide comprehensive protocols for assessing the anti-migratory and anti-invasive properties of this compound across various assay systems. The consistent demonstration that this compound effectively suppresses cancer cell motility through PI3K/mTOR pathway inhibition highlights its value as both a research tool and investigational therapeutic agent. The detailed methodologies outlined here enable researchers to rigorously evaluate this compound's effects on metastasis-related processes, contributing to our understanding of PI3K/mTOR signaling in cancer progression and therapeutic resistance.
When implementing these protocols, researchers should consider cell line-specific characteristics, conduct appropriate preliminary optimization, and include comprehensive molecular analyses to confirm mechanism of action. Standardization of these approaches across laboratories will enhance data comparability and accelerate our understanding of this compound's potential in combating cancer metastasis.
This compound (BEZ235, NVP-BEZ235) is a potent dual PI3K/mTOR inhibitor that targets the ATP-binding pocket of these enzymes, demonstrating significant anticancer activity across various preclinical models. As an imidazo[4,5-c]quinoline derivative, this compound potently inhibits all Class I PI3K isoforms (α, β, δ, γ) with IC50 values ranging from 4-75 nM and mTOR with an IC50 of 21 nM [1]. The PI3K/AKT/mTOR pathway represents a central signaling cascade frequently dysregulated in cancer, governing critical cellular processes including survival, proliferation, metabolism, and angiogenesis. However, the efficacy of single-agent targeted therapies like this compound is often limited by compensatory mechanisms, toxicities at effective doses, and development of resistance mechanisms [2] [3].
Combination therapy approaches have emerged as strategic solutions to overcome these limitations. By targeting multiple pathways simultaneously or enhancing the efficacy of established chemotherapeutics, synergistic combinations can potentially lower required doses of individual agents, reduce toxicity, and overcome compensatory resistance mechanisms. This document provides detailed application notes and experimental protocols for two promising synergistic combinations: this compound with the platinum-based chemotherapeutic cisplatin, and this compound with the natural silk protein sericin. These combinations employ distinct mechanisms to enhance anticancer efficacy while potentially reducing side effects, offering valuable approaches for researchers investigating novel combination therapies for aggressive malignancies.
The combination of this compound with cisplatin represents a rationally designed approach to enhance the efficacy of platinum-based chemotherapy. Cisplatin (CDDP) is one of the most widely used chemotherapeutic agents for solid tumors and hematologic malignancies, primarily functioning through the formation of DNA cross-links that trigger DNA damage response and apoptosis. However, its clinical utility is significantly limited by dose-limiting toxicities, short elimination half-life, and the development of drug resistance [4]. The strategic combination with this compound addresses several of these limitations through multifaceted mechanisms of synergy:
Enhanced DNA Damage and Apoptosis: The carrier-free CDDP-BEZ nanoparticles significantly augment DNA damage compared to cisplatin monotherapy, leading to activation of mitochondria-dependent apoptosis pathways. This enhanced apoptotic response results from the complementary mechanisms of cisplatin-induced DNA damage and this compound-mediated inhibition of survival signals [4].
PI3K/AKT/mTOR Pathway Inhibition: this compound provides potent dual inhibition of both PI3K and mTOR complexes, effectively suppressing a critical pro-survival signaling axis that cancer cells frequently utilize to evade chemotherapy-induced cell death. This pathway inhibition is particularly important given that PI3K/AKT activation is a established mechanism of resistance to platinum-based therapies [5] [6].
Metastasis Suppression: CDDP-BEZ nanoparticles demonstrate significant inhibition of tumor migration and metastasis in both in vitro and in vivo models, addressing one of the most challenging aspects of advanced cancer management. This anti-metastatic effect represents a crucial advantage beyond mere cytotoxicity [4].
Carrier-Free Nanoparticle Platform: The innovative self-assembled nanoparticles composed solely of coordinated cisplatin and this compound eliminate the need for additional carrier materials, potentially reducing excipient-related toxicity while ensuring precise stoichiometric drug ratios. These nanoparticles exhibit pH-responsive drug release, favoring drug delivery in the acidic tumor microenvironment [4].
Table 1: Efficacy Parameters of this compound-Cisplatin Combination
| Parameter | Cisplatin Alone | This compound Alone | CDDP-BEZ Nanoparticles | Experimental Model |
|---|---|---|---|---|
| Cell Viability Reduction | Moderate | Dose-dependent | Significant enhancement | Multiple cancer cell lines |
| DNA Damage | Baseline | Minimal | Augmented | γ-H2AX staining |
| Apoptosis Induction | Moderate | Moderate | Synergistic enhancement | Annexin V/PI staining |
| Migration/Invasion | Limited effect | Better than control | Significant inhibition | Wound healing, invasion assays |
| PI3K/mTOR Inhibition | None | Significant | Enhanced inhibition | p-AKT, mTOR western blotting |
| In Vivo Efficacy | Moderate | Moderate | Enhanced tumor growth inhibition | Mouse xenograft models |
The combination of this compound with sericin represents an innovative approach that leverages natural biomaterials to enhance the therapeutic index of targeted therapies. Sericin is a silk-derived glycoprotein traditionally considered a waste product in silk processing but now recognized for its valuable biomedical properties, including biocompatibility, biodegradability, and amphipathic nature [7] [8]. The strategic combination with this compound offers multiple advantages:
Dose Reduction of this compound: Sericin combination enables significant reduction of this compound dosage while maintaining therapeutic efficacy, potentially mitigating the dose-limiting toxicities associated with this compound monotherapy, including hyperglycemia, liver cytolysis, and gastrointestinal effects [9] [10].
Multi-Target Signaling Inhibition: The combination simultaneously targets multiple oncogenic pathways. Computational and biological studies demonstrate that sericin-dactolisib combination significantly downregulates NF-κB, Cyclin D1, p-AKT, and VEGF1 - key proteins involved in proliferation, survival, and angiogenesis [9] [10].
Enhanced Apoptotic Activation: Treatment with sericin-dactolisib combination results in augmented caspase-3 levels, indicating substantial activation of apoptotic pathways in non-small cell lung cancer (NSCLC) cells, surpassing the effects of either agent alone [10].
Natural Biomaterial Advantages: Sericin offers excellent biocompatibility and low immunogenicity, with studies demonstrating minimal immune response and low TNF-α and IL-1β levels upon administration. Its amphipathic nature facilitates interaction with both hydrophilic and hydrophobic drugs [8].
Table 2: Efficacy Parameters of this compound-Sericin Combination in NSCLC Models
| Parameter | A549 Cell Line | H460 Cell Line | Experimental Details |
|---|---|---|---|
| Combination IC50 | 31.9 µg/ml | 47.9 µg/ml | Sericin + this compound |
| NF-κB Reduction | Significant decrease | Significant decrease | Western blot/protein array |
| Cyclin D1 Downregulation | Marked reduction | Marked reduction | Western blot/protein array |
| p-AKT Inhibition | Enhanced suppression | Enhanced suppression | Compared to single agents |
| VEGF1 Reduction | Significant decrease | Significant decrease | Angiogenesis factor |
| Caspase-3 Activation | Substantial increase | Substantial increase | Apoptosis marker |
Cell Viability Assay (MTT):
Apoptosis Assessment:
Protein Expression Analysis:
Figure 1: PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition Mechanism
The PI3K/AKT/mTOR pathway represents a critical signaling cascade regulating cell growth, survival, metabolism, and proliferation. As illustrated in Figure 1, this compound exerts its therapeutic effects through dual inhibition of both PI3K and mTOR complexes, effectively blocking this pathway at multiple nodes. This comprehensive inhibition is particularly important due to the feedback activation mechanisms frequently observed in cancer cells, where inhibition of mTORC1 alone can lead to activation of AKT via mTORC2-mediated phosphorylation. This compound simultaneously targets Class I PI3K isoforms (α, β, δ, γ) and both mTORC1 and mTORC2 complexes, resulting in more complete pathway suppression and enhanced anticancer effects [5] [1].
Figure 2: Synergistic Mechanisms of this compound Combination Therapies
The synergistic interactions between this compound and its combination partners involve complementary mechanisms that enhance anticancer efficacy. As depicted in Figure 2, the cisplatin-dactolisib combination operates through convergent pathways where cisplatin induces DNA damage while this compound simultaneously inhibits pro-survival signaling, collectively driving cancer cells toward apoptotic cell death. Similarly, the sericin-dactolisib combination targets multiple oncogenic pathways simultaneously, including NF-κB signaling, cyclin D1 regulation, and PI3K/AKT/mTOR activation, creating a network inhibition effect that cancer cells find difficult to bypass. These multi-target approaches represent the next generation of combination cancer therapies, moving beyond single-pathway inhibition to address the complex signaling redundancies and adaptations that characterize advanced malignancies [4] [9] [10].
Figure 3: Comprehensive Workflow for Evaluation of this compound Combination Therapies
Figure 3 outlines a systematic workflow for evaluating this compound combination therapies, from initial formulation through mechanistic studies and in vivo validation. This comprehensive approach ensures thorough characterization of combination effects and facilitates translation from bench to bedside. The workflow emphasizes iterative optimization at each stage, with feedback loops informing refinement of combination ratios, formulation parameters, and experimental designs. Researchers should pay particular attention to quality control measures during nanoparticle synthesis and characterization, as batch-to-batch consistency is crucial for reproducible results. Similarly, proper experimental controls in in vitro and in vivo studies are essential for accurate interpretation of combination effects and distinction between additive, synergistic, or antagonistic interactions [4] [9] [3].
The strategic combinations of this compound with cisplatin or sericin represent promising approaches to enhance anticancer efficacy while potentially reducing treatment-related toxicities. The carrier-free nanoparticle platform for cisplatin-dactolisib co-delivery offers a sophisticated solution for precise drug ratio maintenance and tumor-specific delivery through its pH-responsive properties. Meanwhile, the natural biomaterial approach using sericin provides a biocompatible strategy to enhance this compound's therapeutic index through multi-target effects and dose reduction. These detailed application notes and protocols provide researchers with comprehensive methodologies for evaluating these combinations in preclinical models, facilitating further development of these promising therapeutic strategies. Future research directions should focus on patient stratification biomarkers, novel formulation strategies, and combination with immunotherapies to further enhance the clinical potential of this compound-based combination regimens.
The following table summarizes the key parameters from published in vivo studies utilizing this compound:
| Tumor Model | Animal Subject | Dosage & Route | Treatment Schedule | Duration | Combination Agents | Primary Finding | Source (Citation) |
|---|---|---|---|---|---|---|---|
| Glioblastoma (GBM) | Nude rats | 20 mg/kg (oral gavage) | Once daily | 14 days | None | No survival benefit; significant toxicity (hyperglycemia, elevated ALT). | [1] |
| Glioblastoma (GBM) | NOD/SCID mice | 20 mg/kg (oral gavage) | Once daily | 14 days | None | No inhibition of tumour growth. | [1] |
| Glioblastoma (GBM) | Orthotopic xenograft rats | Oral this compound | Specific schedule not detailed; administered concomitantly with standard care. | Not specified | Temozolomide (TMZ) & Radiotherapy (RT) | Inhibited tumor growth and prolonged survival. | [2] |
| Various Solid Tumors | Preclinical models (general) | Not specified | Not specified | Not specified | None | Promising anti-solid tumor efficacy. | [2] |
Here is a deeper dive into the methodologies from the key studies, which can serve as a template for your own work.
This protocol is adapted from the study that found significant toxicity in rodent models [1].
This protocol is based on the study that reported enhanced efficacy when this compound was combined with standard therapy [2].
To better understand the biological rationale and application of this compound, the following diagrams illustrate its mechanism of action and a general experimental workflow.
When designing your own experiments with this compound, please consider the following points derived from the literature:
This compound (also known as BEZ235 or NVP-BEZ235) is a dual ATP-competitive inhibitor that simultaneously targets both PI3K and mTOR signaling pathways, which are frequently dysregulated in multiple cancer types. This imidazoquinoline derivative exhibits potent inhibitory activity against all Class I PI3K isoforms (p110α, β, γ, and δ) with IC50 values in the low nanomolar range, while also effectively inhibiting mTORC1 and mTORC2 complexes [1]. The compound's mechanism of action involves binding to the ATP-binding cleft of these enzymes, thereby blocking the PI3K/Akt/mTOR signaling axis that is constitutively activated in many tumor types [1]. This compound has demonstrated significant anti-neoplastic efficacy across various preclinical cancer models, including glioblastoma, breast cancer, and non-small cell lung cancer [2] [3] [4].
The IC50 value (half-maximal inhibitory concentration) serves as a crucial quantitative parameter in oncology drug development, representing the concentration of a compound required to inhibit a biological process by half. For this compound, IC50 determination provides valuable insights into drug potency, establishes appropriate dosing ranges for in vitro experiments, and helps identify potential biomarkers of response or resistance. This document presents comprehensive application notes and standardized protocols for determining this compound IC50 values across various cancer cell lines, incorporating essential methodological considerations and troubleshooting guidance to ensure reliable and reproducible results.
This compound is characterized by its dual pan-PI3K/mTOR inhibitory activity with specific IC50 values of 4 nM for p110α, 5 nM for p110γ, 7 nM for p110δ, 75 nM for p110β, and 6 nM for mTOR (p70S6K) in cell-free assays [1]. The compound also demonstrates inhibitory activity against ATR with an IC50 of 21 nM in 3T3TopBP1-ER cells [1]. Molecular weight of this compound is 469.55 g/mol, and its chemical formula is C30H23N5O [1]. The CAS registry number for this compound is 915019-65-7, which should be used for proper compound identification across databases and regulatory documents.
Proper formulation is critical for maintaining this compound stability and ensuring accurate IC50 determinations. The compound has specific solubility characteristics that must be considered during experimental design:
For in vitro applications, a common approach involves preparing a stock solution in 100% DMSO at a concentration of 10 mM, which can be further diluted in cell culture medium immediately before use [3]. The final DMSO concentration in cell-based assays should generally not exceed 0.1% to maintain cell viability and prevent solvent-related toxicity. Aliquots of stock solutions should be stored at -20°C, protected from light, and used within recommended timeframes to maintain compound stability.
Table 1: Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Method | Exposure Time | Reference |
|---|---|---|---|---|---|
| U87MG | Glioblastoma | 10-12 nM | Cell proliferation (GI50) | 72 hours | [1] |
| PC3M | Prostate Cancer | 10-12 nM | Cell proliferation (GI50) | 72 hours | [1] |
| A549 | Non-small cell lung cancer | 31.9 µg/ml (combination with sericin) | MTT assay | 72 hours | [2] |
| H460 | Non-small cell lung cancer | 47.9 µg/ml (combination with sericin) | MTT assay | 72 hours | [2] |
| U87 | Glioblastoma | ~250 nM | MTS assay | 72 hours | [3] |
| A172 | Glioblastoma | ~10-40 nM | CCK-8 assay | 48 hours | [4] |
| SHG44 | Glioblastoma | Dose-dependent | CCK-8 assay | 48 hours | [4] |
| T98G | Glioblastoma | Dose-dependent | CCK-8 assay | 48 hours | [4] |
| HCT116 | Colorectal cancer | Sub-micromolar range | MTS assay | 48 hours | [1] |
| DLD-1 | Colorectal cancer | Sub-micromolar range | MTS assay | 48 hours | [1] |
| SW480 | Colorectal cancer | Sub-micromolar range | MTS assay | 48 hours | [1] |
Table 2: this compound IC50 Values in Breast Cancer Cell Lines with PAM Pathway Alterations
| Cell Line Characteristics | GR50 (nM) | GRMax | Assay Method | Exposure Time |
|---|---|---|---|---|
| PIK3CA or PTEN altered cell lines | 12 nM (average) | -0.72 (average) | Growth Rate (GR) metrics | 72 hours |
| PIK3CA mutant cell lines | 2783 nM (average) | -0.10 (average) | Growth Rate (GR) metrics | 72 hours |
| PTEN altered cell lines | Similar response as PIK3CA mutant | Similar response as PIK3CA mutant | Growth Rate (GR) metrics | 72 hours |
The MTS/MTT colorimetric assay represents one of the most widely employed methods for determining this compound IC50 values, measuring mitochondrial activity in viable cells as a proxy for cell viability and proliferation.
The CCK-8 assay offers enhanced sensitivity compared to traditional MTS/MTT methods and is particularly useful for detecting subtle growth inhibitory effects.
The GR metrics method provides a more sophisticated approach to quantifying drug response by accounting for differential cell division rates during the assay period, distinguishing between cytostatic and cytotoxic effects.
Figure 1: this compound inhibition mechanism of the PI3K/AKT/mTOR signaling pathway. This compound simultaneously targets both PI3K and mTOR complexes, blocking key signaling events that drive cancer cell proliferation and survival.
The PI3K/AKT/mTOR signaling pathway represents a crucial intracellular cascade that regulates essential cellular processes including metabolism, proliferation, survival, and protein synthesis. In cancer cells, this pathway is frequently hyperactivated through various mechanisms such as PIK3CA mutations, PTEN loss, or upstream receptor overexpression, leading to enhanced tumor growth and therapeutic resistance [5]. This compound exerts its anti-tumor effects through simultaneous inhibition of multiple nodes within this pathway, effectively blocking both PI3K-mediated activation of AKT and mTOR complex signaling [1].
Upon cellular entry, this compound competitively binds to the ATP-binding pockets of all Class I PI3K isoforms (p110α, β, γ, and δ) as well as mTORC1 and mTORC2, thereby preventing phosphorylation of downstream substrates [1]. This dual inhibitory action results in comprehensive pathway suppression, reducing phosphorylation of AKT at Ser473 (an mTORC2 substrate) and Thr308 (a PDK1 substrate), diminishing S6K and 4EBP1 phosphorylation (mTORC1 substrates), and ultimately leading to cell cycle arrest at G0/G1 phase, reduced protein synthesis, and induction of apoptosis [4]. The comprehensive nature of this inhibition prevents the compensatory signaling activation that often occurs with single-node inhibitors, making this compound particularly effective in tumors with PAM pathway dysregulation [5].
Figure 2: Experimental workflow for this compound IC50 determination in cancer cell lines. The stepwise protocol ensures consistent and reproducible measurement of drug potency across different cellular models.
Accurate determination of this compound IC50 values requires careful attention to experimental design, appropriate assay selection, and methodological consistency across experiments. The protocols outlined in this document provide robust frameworks for quantifying this compound potency across diverse cancer cell lines, with particular utility in models exhibiting PI3K/AKT/mTOR pathway dysregulation. As research continues to explore this compound in combination therapies and in specific molecular contexts, these standardized approaches will facilitate meaningful comparisons across studies and support the rational development of this promising therapeutic agent.
The following diagram maps out the key stages of a cell-based assay to evaluate Wee1 pathway inhibition:
This protocol adapts common cell-based kinase assay methods [1] [2] for investigating this compound's potential effects on the Wee1 pathway.
This is a key step to measure the functional outcome of Wee1 pathway inhibition.
For clarity, the critical variables to test and the corresponding markers to measure are summarized in the table below.
| Parameter | Description | Key Readouts (Western Blot) |
|---|
| This compound Concentration | A dose-response curve is essential (e.g., 0.1 nM - 10 µM). | • pCDK1 (Tyr15): Primary marker; decrease indicates Wee1 inhibition. • Cleaved PARP: Marker of apoptosis. • γH2AX: Marker of DNA damage. | | Treatment Time | Time-course experiments (e.g., 4, 8, 24 hours) to capture dynamic changes. | • Total CDK1: Loading control for pCDK1. • GAPDH / Actin: General loading control. | | Control Compounds | Positive Control: AZD1775 (validated Wee1 inhibitor). Negative Control: DMSO vehicle. | Compare this compound's effect against these controls. |
Given the information gap, I suggest the following steps to advance your project:
Dactolisib (BEZ235, NVP-BEZ235) is a dual ATP-competitive inhibitor that simultaneously targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This synthetic imidazoquinoline derivative represents a pioneering effort in therapeutic targeting of the PI3K/AKT/mTOR signaling pathway, a critical intracellular cascade frequently dysregulated in human cancers. As a first-in-class dual inhibitor, this compound was designed to comprehensively block all four Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2), addressing the intrinsic feedback loops that limit the efficacy of single-agent mTOR inhibitors. Despite its compelling preclinical profile and potent low-nanomolar inhibitory activity in diverse cancer cell lines, this compound's clinical development was hampered by an unacceptable toxicity profile and challenging pharmacokinetics, leading to its discontinuation as an anticancer therapeutic. However, it remains an invaluable research tool for understanding PI3K/mTOR pathway biology and continues to be investigated in various computational and repurposing studies.
The structural basis of this compound's mechanism involves competitive binding at the ATP-binding cleft within the kinase domains of both PI3K and mTOR, preventing phosphorylation of their respective substrates. This dual inhibition strategy was mechanistically sophisticated, designed specifically to overcome a critical limitation of first-generation mTOR inhibitors that primarily targeted mTORC1 while disrupting negative feedback loops. Molecular docking studies have become essential for elucidating this compound's binding interactions with various therapeutic targets, providing insights into its mechanism of action, resistance profiles, and potential applications in combination therapies. Recent research has explored this compound's potential beyond its original targets, including its recently discovered activity as a Wee1 kinase inhibitor, opening new avenues for therapeutic applications, particularly in aggressive cancer subtypes like triple-negative breast cancer.
Successful molecular docking studies with this compound require specialized software tools for each stage of the computational pipeline. Protein Data Bank (PDB) serves as the primary resource for obtaining three-dimensional structures of target proteins, with careful selection criteria based on resolution quality (preferably <2.5 Å) and completeness of the structure. For protein-ligand docking, AutoDock Vina has emerged as the most widely employed tool due to its efficiency and accuracy in predicting binding modes and affinities. For more specialized protein-protein docking investigations, particularly when studying how sericin or other proteins might influence this compound binding, HADDOCK 2.4 is the preferred platform as it incorporates molecular flexibility through iterative clustering algorithms. Visualization and analysis of the resulting molecular interactions are typically performed using BIOVIA Discovery Studio Visualizer or similar molecular graphics tools, which enable detailed examination of hydrogen bonding, hydrophobic interactions, and steric factors that contribute to binding stability.
The reliability of molecular docking results depends on careful parameterization and validation against experimental data. Critical parameters include the grid box dimensions that define the search space for ligand binding, which must be sufficiently large to encompass the known active site while maintaining computational efficiency. The exhaustiveness parameter in AutoDock Vina should be increased for final production runs (values ≥64) to ensure adequate sampling of conformational space. Validation typically involves redocking known crystallographic ligands and calculating root-mean-square deviation (RMSD) values between predicted and experimental poses, with values <2.0 Å considered acceptable. Additionally, correlation with biological activity data, such as half-maximal inhibitory concentration (IC₅₀) values from enzyme kinetics assays, provides functional validation of the computational predictions. For this compound specifically, benchmarking against its known nanomolar affinity for PI3K and mTOR targets provides a critical reference point for assessing docking reliability.
Table 1: Standard Software Tools for this compound Molecular Docking Studies
| Software Tool | Primary Application | Key Features | Typical Parameters |
|---|---|---|---|
| AutoDock Vina | Protein-ligand docking | Efficient search algorithm, binding affinity estimation | Grid box size, exhaustiveness, energy range |
| HADDOCK 2.4 | Protein-protein docking | Flexibility consideration, waters refinement | Active/passive residues, clustering parameters |
| BIOVIA Discovery Studio | Visualization & Analysis | Interaction mapping, binding pose comparison | Hydrogen bonding, hydrophobic contacts, π-interactions |
| Swiss PDB Viewer | Protein structure preparation | Structure refinement, energy minimization | Hydrogen addition, charge assignment, solvation |
The preparation of target proteins represents a critical foundational step that significantly influences docking accuracy and reliability. The protocol begins with retrieving the three-dimensional structure of the target protein from the Protein Data Bank (https://www.rcsb.org/), prioritizing structures with high resolution (<2.5 Å) and minimal missing residues in the binding region. For studies focusing on this compound binding, relevant targets include PI3K isoforms (typically PDB IDs: 4L23, 4JPV), mTOR (4JSV), and Wee1 kinase (5V5Y). Using Swiss PDB Viewer or similar tools, researchers must then remove water molecules and heteroatoms that are not integral to the binding site structure, followed by the addition of polar hydrogen atoms to ensure proper hydrogen bonding network formation. The next crucial step involves assigning Kollman charges to optimize the electrostatic potential representation of the protein structure. Finally, the grid box parameters must be carefully defined to encompass the binding site of interest with sufficient margin (typically 10-15 Å in each dimension) to allow thorough sampling of ligand binding poses while maintaining computational efficiency.
This compound preparation requires careful attention to its molecular properties to ensure accurate representation in docking simulations. The process begins with retrieving the chemical structure from reliable databases such as PubChem (CID: 11977753) or DrugBank (DB11651). The two-dimensional structure should then be converted to a three-dimensional representation using energy minimization algorithms in tools like Avogadro software or Open Babel, with particular attention to proper torsion angle assignment for the imidazoquinoline core and flexible side chains. Critical partial atomic charges must be assigned using appropriate methods (Gasteiger charges are commonly used for AutoDock Vina), and rotatable bonds should be defined to allow proper conformational sampling during the docking process. For this compound, with its three rotatable bonds, this step is essential for accurate binding pose prediction. The final prepared structure should be saved in PDBQT format (for AutoDock tools) or appropriate format compatibility with the selected docking software, ensuring all hydrogen atoms are properly represented and formal charges are correctly assigned.
The actual docking procedure requires systematic execution with careful parameter optimization. Using AutoDock Vina, researchers must first define the search space through precise grid box placement centered on the binding site of interest, with dimensions sufficient to accommodate this compound's molecular dimensions (approximately 20×20×20 Å). The exhaustiveness parameter should be set to a minimum of 8 for initial screening and increased to 24 or higher for production runs to ensure comprehensive sampling of the conformational space. For each docking simulation, multiple binding poses (typically 10-20) should be generated and ranked according to their calculated binding affinity (in kcal/mol). Following the docking calculations, cluster analysis of the resulting poses should be performed to identify consensus binding orientations, with the lowest-energy representative from the largest cluster typically selected for further analysis. Visual inspection using BIOVIA Discovery Studio Visualizer or similar tools is essential to verify the binding mode rationality and identify specific molecular interactions between this compound and key residues in the binding pocket.
Table 2: Documented this compound Docking Parameters from Recent Studies
| Target Protein | PDB ID | Grid Box Center (x,y,z) | Grid Box Size (Å) | Reported Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| NF-κB | 4G3D | Not specified | 40×40×40 | -9.2 (with sericin combination) |
| Cyclin D1 | 2W96 | Not specified | 40×40×40 | -8.7 (with sericin combination) |
| p-AKT | 3O96 | Not specified | 40×40×40 | -9.5 (with sericin combination) |
| VEGF1 | 1FLT | Not specified | 40×40×40 | -8.9 (with sericin combination) |
| Wee1 Kinase | 5V5Y | Not specified | Not specified | Comparable to known Wee1 inhibitors |
Comprehensive analysis of docking results is essential to extract meaningful biological insights from the computational predictions. The primary evaluation involves detailed interaction profiling between this compound and binding site residues, specifically identifying hydrogen bonds (including bond length and angles), hydrophobic interactions, π-π stacking, and electrostatic contacts that contribute to binding stability and specificity. For this compound, particular attention should be paid to interactions with key catalytic residues and regions known to be important for ATP binding in kinase domains. The resulting binding affinity predictions should be correlated with experimental bioactivity data where available, such as IC₅₀ values from enzymatic or cellular assays. Additionally, molecular dynamics simulations can provide valuable insights into binding stability and conformational changes over time, though these advanced techniques extend beyond standard docking protocols. Finally, all docking predictions should be contextualized within the biological framework of the target protein, considering known mutational effects, structural data from related inhibitors, and potential allosteric mechanisms that might influence this compound binding.
A 2024 study published in Scientific Reports explored the repurposing potential of this compound in combination with natural compounds against non-small cell lung cancer (NSCLC) cells. The research employed comprehensive in silico and protein-protein interaction studies to investigate the binding affinities of individual and combined drugs targeting NF-κB, Cyclin D1, p-AKT, and VEGF1 proteins. The computational findings demonstrated remarkable affinities for combinatorial drugs compared to individual compounds, with this compound in combination with sericin showing particularly promising results. These computational predictions were validated through biological investigations that determined the combined IC₅₀ values for each combination against A549 and H460 NSCLC cell lines. The combination of sericin with this compound reported IC₅₀ values of 31.9 µg/ml against A549 cells and 47.9 µg/ml against H460 cells, demonstrating enhanced efficacy compared to individual treatments. Further mechanistic studies revealed that cells treated with both combinations exhibited augmented caspase-3 levels, indicating substantial apoptotic activity, along with marked reductions in key signaling proteins including NF-κB, Cyclin D1, p-AKT, and VEGF1.
The experimental workflow for this study followed a sequential approach beginning with protein preparation from the RCSB PDB (IDs: 4G3D for NF-κB, 2W96 for Cyclin D1, 3O96 for p-AKT, and 1FLT for VEGF1), followed by structure optimization using Swiss PDB Viewer. The molecular docking simulations were performed using AutoDock Vina with grid box dimensions set at 40×40×40 for all target proteins to ensure consistent sampling parameters. For the combination docking studies, researchers first docked individual compounds followed by sequential docking of combination partners to assess potential synergistic binding effects. The protein-protein interaction studies between sericin (PDB ID: 3ULT) and the target proteins were conducted using HADDOCK 2.4, which employed iterative clustering algorithms to account for molecular flexibility. This integrated computational and biological approach provided compelling evidence for the prospective implementation of sericin in combination with this compound at low doses to preclude lung cancer cell proliferation.
A recent drug repurposing study identified this compound as a novel Wee1 kinase inhibitor through integrated machine learning and molecular docking approaches for triple-negative breast cancer (TNBC) therapeutics. The research team performed high-throughput virtual screening of 8,824 drugs from the DrugBank database, incorporating machine learning to streamline the identification of potential Wee1 inhibitors. The molecular docking studies targeted the Wee1 kinase structure (PDB ID: 5V5Y) with resolution of 1.90 Å, prepared through standard protocols including removal of water molecules, addition of polar hydrogens, and assignment of Gasteiger charges using AutoDockTools. The docking simulations revealed that this compound exhibited comparable binding affinity to known Wee1 inhibitors, suggesting a previously unrecognized mechanism contributing to its anticancer efficacy.
The computational predictions were rigorously validated through experimental assays including enzyme kinetics, cellular thermal shift assays (CETSA), and analysis of phosphorylation inhibition of the Wee1 substrate Cdc2. The results demonstrated that this compound effectively induced apoptotic and necrotic cell death pathways in MDA-MB-231 and MDA-MB-468 TNBC cell lines. The identification of this compound as a Wee1 kinase inhibitor represents a significant finding in the field of drug repurposing, particularly for aggressive cancer subtypes with limited treatment options. The study further conducted systematic drug synergy analysis focusing on combinations of this compound with paclitaxel or cisplatin, providing a framework for future combinatorial therapeutics studies in TNBC as well as other cancer types. This work highlights the power of integrating computational predictions with experimental validation to uncover novel therapeutic applications for existing investigational agents.
Research into drug resistance mechanisms has leveraged molecular docking to understand how aberrant splice variants can impact this compound efficacy in African American prostate cancer. A 2023 study investigated the role of an oncogenic splice variant, PIK3CD-S, which confers resistance to PI3Kδ inhibitors including this compound. The research employed comprehensive molecular docking and ATP-competitive assays to compare the binding interactions of this compound with both the full-length PI3Kδ-L and the spliced PI3Kδ-S variant. The computational studies revealed that the structural change due to exon 20 skipping in the PIK3CD-S variant greatly reduces the binding affinity between this compound and the PI3Kδ-S catalytic domain, attributed to the lack of core binding residues.
The molecular docking protocols in this study involved detailed comparative binding analysis between the two protein variants, specifically examining differences in interaction patterns with key active site residues. The computational predictions were confirmed through functional validations including cell viability assays, apoptosis assessment, and cell-free kinase assays, which collectively demonstrated that PCa cells expressing PI3Kδ-S exhibit enhanced resistance properties compared to those expressing the full-length PI3Kδ-L. The study further identified SRSF2 as a critical splicing factor mediating exon 20 skipping in PIK3CD pre-mRNA, and demonstrated that inhibition of SRSF2 activity successfully sensitized resistant AA PCa cells to PI3Kδ inhibitors. This research provides important insights into resistance mechanisms and potential combination approaches to overcome resistance in aggressive cancers.
Molecular docking studies have proven invaluable for elucidating the binding mechanisms and therapeutic potential of this compound across various cancer contexts. The consistent demonstration of this compound's nanomolar binding affinities for PI3K, mTOR, and recently identified targets like Wee1 kinase underscores its potent inhibitory capacity. The well-established protocols for protein preparation, docking parameters, and validation methods provide a robust framework for future studies investigating this compound's interactions with novel targets. However, the clinical limitations of this compound, including its challenging toxicity profile and pharmacokinetic properties, highlight the importance of using these computational approaches to explore combination strategies and repurposing opportunities that could maximize therapeutic efficacy while minimizing adverse effects.
Future research directions should focus on expanding the application of molecular docking to identify novel combination therapies that leverage this compound's multi-target inhibition profile. The promising results from combination studies with natural compounds like sericin and with standard chemotherapeutic agents warrant further investigation. Additionally, more sophisticated computational approaches, including molecular dynamics simulations and free energy calculations, could provide deeper insights into the binding stability and residence time of this compound in various target proteins. As structural biology advances and higher-resolution structures of potential target proteins become available, the accuracy and predictive power of docking studies will continue to improve. Furthermore, the integration of machine learning approaches with traditional docking methods, as demonstrated in the Wee1 kinase inhibitor identification, represents an exciting frontier for accelerating the discovery of new applications for investigational agents like this compound.
Here are answers to common questions and solutions to specific issues you might encounter.
| Natural Product | Cancer Model (Cell Line) | Key Findings & Combination Benefit | Citation |
|---|
| Sericin | Non-small cell lung cancer (A549, H460) | - Lower IC50: Combination showed lower IC50 than individual drugs. [1]
The following diagram illustrates how this compound and natural products like Sericin synergistically target the PI3K/AKT/mTOR pathway and other complementary pathways to combat cancer.
Q3: What is a detailed protocol for testing the this compound-Sericin combination?
Step 1: In Silico Molecular Docking
Step 2: In Vitro Validation
Q4: I've confirmed synergy in vitro, but how do I address variable results in different cell lines?
When planning your research, keep these broader contexts in mind:
The table below summarizes the primary DLTs you might encounter in preclinical models.
| Toxicity / Side Effect | Preclinical Model / Context | Key Findings & Relevance |
|---|---|---|
| Hyperglycemia | Murine brain tumour models [1] | Elevated blood glucose observed; a core DLT due to PI3K pathway's role in insulin signaling. |
| Hepatotoxicity | Murine brain tumour models [1] | Elevated alanine transaminase (ALT) levels indicating liver damage. |
| Gastrointestinal Toxicity | Phase Ib clinical trial [2] | Diarrhea, nausea, and mucositis/stomatitis were common. This may be linked to low bioavailability [2]. |
| Dermatological Toxicity | Murine brain tumour models [1] | Hair loss (alopecia) and skin rash reported in animal studies. |
| Other Common Effects | Various (Preclinical & Clinical) | Fatigue, vomiting, and hypokalemia have been frequently reported [3]. |
This protocol outlines how to monitor a key DLT, liver damage, in murine models.
This in vitro assay helps establish a baseline for the drug's potency before moving to in vivo models.
The diagram below outlines the logical process for navigating this compound dose optimization.
The following table outlines the specific toxicities observed in preclinical and clinical studies, which contribute to the compound's poor tolerability profile.
| Toxicity / Challenge | Observed Effects / Causes | Potential Mitigation Strategies |
|---|---|---|
| Metabolic Toxicities | Hyperglycemia; elevated liver enzyme (ALT) [1] [2] | Close monitoring of blood glucose and liver function; consider prophylactic management. |
| Gastrointestinal (GI) Effects | Nausea, vomiting, diarrhea [1] [2] | Use of antiemetics; dose interruption or reduction. |
| Other Common Adverse Events (AEs) | Fatigue, hypokalemia, rash, alopecia (hair loss) [1] [2] | Symptomatic management and supportive care. |
| Narrow Therapeutic Window | Efficacy dose close to toxicity dose; high cytotoxicity concerns [3] [2] | Explore alternative dosing schedules (e.g., intermittent dosing); rigorous dose-finding studies. |
| Combination Therapy Toxicity | Challenging safety profile when combined with other agents (e.g., abiraterone) [1] | Re-evaluate combination partners and dosing sequences to avoid overlapping toxicities. |
For researchers aiming to overcome these challenges in a laboratory setting, the following approaches and detailed protocols from the literature can serve as a guide.
A study provides a clear methodology for evaluating the synergistic effect of this compound with other chemotherapeutic agents [4]. You can adapt this workflow for your own research.
When conducting animal studies, it is critical to systematically monitor for the known toxicities of this compound. The following workflow, based on observed side effects, outlines a comprehensive monitoring plan [2].
The search results indicate that while This compound shows potent anti-tumor activity in preclinical models, its clinical development is significantly hampered by a narrow therapeutic window and systemic toxicities. Success in future studies will likely depend on innovative dosing strategies and carefully designed combination regimens.
Dactolisib (also known as NVP-BEZ235) is a dual PI3K/mTOR inhibitor. Resistance can arise through various adaptive cellular responses. The table below summarizes the key mechanisms:
| Mechanism of Resistance | Description | Supporting Evidence |
|---|---|---|
| Pathway Reactivation & Feedback Loops | Reactivation of the PI3K/AKT/mTOR pathway despite inhibition, often through compensatory signals from other pathways like MAPK or receptor tyrosine kinases (RTKs). | A common intrinsic adaptive response that limits the effectiveness of PI3K pathway inhibitors [1]. |
| Activation of Pro-Survival & EMT Programs | Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and induction of Epithelial-Mesenchymal Transition (EMT), the latter being associated with a stem-like, invasive phenotype. | In glioblastoma, this compound combination treatment led to decreased Bcl-2 levels [2]. In NSCLC, resistant cell lines showed molecular features of EMT [3]. |
| Metabolic Adaptations | Alterations in cellular metabolism, such as reliance on mitochondrial respiration, to sustain energy production and survival under drug pressure. | In prostate cancer models, this compound suppressed mitochondrial respiration in granulocytic myeloid-derived suppressor cells [4]. |
| Upregulation of c-MYC & eIF4E | Overexpression of oncogenes like c-MYC and the translation initiation factor eIF4E, which can render cells independent of the PI3K/mTOR pathway for growth signals. | Identified as a candidate resistance mechanism to this compound in screening studies [3]. |
The development of resistance is characterized by a significant increase in the drug concentration required to inhibit cell growth. The following table summarizes resistance data from established cancer cell line models:
| Cell Line | Cancer Type | Original IC50 / GI50 | IC50 / GI50 in Resistant Cells | Fold Change | Citation |
|---|---|---|---|---|---|
| PC3 | Prostate Cancer | ~1 µM (GI50) | Information not available in search results | - | [5] |
| H1975 (NSCLC) | Lung Cancer (Parent) | ~0.58 µM (IC50 to Apitolisib) | >10-fold higher than parent | >10 | [3] |
| A549 (NSCLC) | Lung Cancer (Parent) | ~3.44 µM (IC50 to Apitolisib) | >10-fold higher than parent | >10 | [3] |
| H460 (NSCLC) | Lung Cancer (Parent) | ~1.69 µM (IC50 to Apitolisib) | >10-fold higher than parent | >10 | [3] |
The following workflow outlines a standard method for generating resistant cell lines, based on protocols used in published research [3].
Detailed Protocol for Generating Resistant Cells [3]:
Research suggests that combination therapies are the most promising approach to overcome or delay the emergence of resistance.
After establishing resistant lines, confirm the molecular changes using these standard techniques:
| Technique | Application in Validating Resistance |
|---|---|
| Western Blot / ELISA | Analyze protein expression and phosphorylation status of key pathway nodes (e.g., p-AKT, p-ERK, p-S6, p-4E-BP1) and EMT markers (e.g., E-cadherin, Vimentin) [2] [5] [3]. |
| qRT-PCR | Quantify mRNA expression of genes of interest (e.g., GLI1 in Hedgehog pathway, EMT transcription factors like ZEB1) [5] [3]. |
| Reverse Phase Protein Array (RPPA) | Profile hundreds of proteins and phosphoproteins simultaneously for a systems-level view of signaling network adaptations [4]. |
| Gene Expression Microarrays / RNA-Seq | Conduct unbiased profiling to identify global transcriptomic changes, including novel upregulated genes or pathways driving resistance [3]. |
The following diagram illustrates the core signaling pathway targeted by this compound and the common feedback loops that contribute to resistance.
The table below summarizes the core physical and chemical properties of Dactolisib for your reference.
| Property | Details |
|---|---|
| IUPAC Name | 2-methyl-2-{4-[3-methyl-2-oxo-8-(3-quinolinyl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl]phenyl}propanenitrile [1] [2] |
| Molecular Formula | C₃₀H₂₃N₅O [2] |
| Molecular Weight | 469.5 g/mol [2] |
| CAS Number | 915019-65-7 [1] [2] |
| Purity | ≥98% (from commercial supplier) [3] |
| Physical Form | Solid [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. [1] |
While specific stability studies in solution were not found in the search results, the following points should guide your handling procedures:
Here are methodologies for core experiments, as cited in the literature.
This protocol is used to determine the potency of this compound in inhibiting cancer cell growth [4].
This protocol confirms the on-target effect of this compound by analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway [3].
The following diagram illustrates the primary signaling pathway targeted by this compound, which underlies its biological effects in your experiments.
Q1: What is the typical dosage of this compound used in in vivo mouse studies? A: Pharmacokinetic studies in tumor-bearing nude mice have used oral doses of 25 mg/kg twice daily or 45 mg/kg once daily to achieve significant antitumor efficacy [3]. These regimens were designed to maintain effective drug concentrations in plasma and tumor tissue.
Q2: Does this compound induce autophagy or apoptosis? A: this compound can induce both processes, and the outcome may be cell-type and context-dependent.
Q3: What are the common side effects or signs of toxicity observed with this compound? A: In clinical trials, the most common side effects reported included nausea, fatigue, vomiting, hyperglycemia, and hypokalemia (low potassium levels) [7]. A phase Ib trial combining this compound with everolimus also noted diarrhea, mucositis, and elevated liver enzymes [8].
The table below summarizes potential combination partners for dactolisib that have been investigated to enhance its efficacy or reduce its required dose, along with key experimental findings.
| Combination Partner | Cancer Model | Key Findings & Dose-Related Data | Proposed Mechanism | Source / Citation |
|---|---|---|---|---|
| Sericin | Non-small cell lung cancer (A549, H460 cells) | Combination Index (CI) <1, indicating synergy [1]. IC50 reduced to 31.9 µg/ml (A549) and 47.9 µg/ml (H460) for sericin+this compound [1]. | Enhanced apoptosis; reduced levels of NF-κB, Cyclin D1, p-AKT, VEGF1 [1]. | [1] |
| Vitamin D | Non-small cell lung cancer (A549, H460 cells) | Combination Index (CI) <1, indicating synergy [1]. IC50 reduced to 41.8 µg/ml (A549) and 55.3 µg/ml (H460) for sericin+vitamin D [1]. | Enhanced apoptosis; reduced levels of NF-κB, Cyclin D1, p-AKT, VEGF1 [1]. | [1] |
| Temozolomide + Radiotherapy | Glioblastoma (A172, SHG44, T98G cells) & xenograft models | This compound (20 nM) enhanced pro-apoptotic effect of TMZ+RT [2]. In vivo, combo therapy inhibited tumor growth and prolonged survival [2]. | Inhibition of PI3K/mTOR pathway; reduced p-AKT, mTOR, Bcl-2; increased p27 [2]. | [2] |
| Abiraterone Acetate | Metastatic Castration-Resistant Prostate Cancer (Clinical Trial) | Discontinued due to challenging safety profile and poor tolerability despite a dose of 200 mg this compound (BID) [3]. | Not fully elucidated; combination led to unacceptable toxicity [3]. | [3] |
| Everolimus | Advanced Solid Tumors (Phase Ib Clinical Trial) | This compound (200-800 mg) with 2.5 mg everolimus showed limited tolerance and efficacy. Everolimus clearance decreased, indicating a drug-drug interaction [4]. | Dual inhibition of PI3K/mTOR; altered everolimus pharmacokinetics [4]. | [4] |
Here are detailed methodologies from two studies that successfully demonstrated dose reduction or enhanced efficacy of this compound in combination.
This protocol is used to validate computationally predicted synergies.
This protocol evaluates the enhancement of standard therapy (TMZ+RT) by this compound.
Based on the accumulated research, here are answers to potential FAQs that may arise during experimental planning.
FAQ: Why should I consider combining this compound with other agents? Preclinical data strongly suggests that this compound has limited efficacy and significant toxicity when used as a single agent in vivo [5]. Combination strategies aim to overcome this by achieving greater anti-tumor effects at lower, potentially less toxic, doses of this compound [1] [2].
FAQ: What are the most common toxicities I should monitor in preclinical models? In vivo studies consistently report several dose-limiting toxicities. Be sure to monitor for hyperglycemia, elevated liver enzymes (ALT), diarrhea, skin rash, and alopecia (hair loss) [5]. These toxicities have been a major hurdle in clinical development.
FAQ: Our combination therapy is not showing synergy. What could be wrong?
The following diagrams, created using Graphviz, illustrate the core concepts discussed.
The following table consolidates the key toxicities observed in preclinical studies [1] [2] [3].
| Toxicity Category | Specific Manifestations | Notes / Proposed Mechanism |
|---|
| Metabolic | - Elevated blood glucose (Hyperglycemia)
Based on the identified toxicities, here are methodologies you can incorporate into your experimental protocols for monitoring and management.
The following diagram illustrates how this compound's mechanism of action leads to the observed toxicities, which can help in understanding the root causes.
Q1: Are the toxicities of this compound reversible? Much of the toxicity is on-target, meaning it's a direct consequence of inhibiting the PI3K/mTOR pathway in healthy tissues. While some effects may be manageable or reversible upon cessation, their severity and persistence often lead to a narrow therapeutic window, which was a primary reason for the discontinuation of its clinical development [4].
Q2: Why did this compound show promise in vitro but fail in vivo? While this compound exhibited excellent anti-growth and pro-apoptotic properties in cell cultures (in vitro), these results did not translate to survival benefits in animal models (in vivo). This was largely due to the severe systemic toxicities outlined above, which prevented the administration of sufficiently high doses to achieve efficacy against tumors [1] [2] [4].
Q3: Are there any alternatives to this compound with a better toxicity profile? Yes, next-generation dual PI3K/mTOR inhibitors have been developed. For instance, Gedatolisib has been reported in preclinical and early clinical studies to have a more favorable safety profile while maintaining potent efficacy, partly due to its different pharmaceutical properties [6]. However, its suitability would depend on your specific research objectives.
The table below summarizes the key differences between these two PI3K/mTOR inhibitors based on the available literature.
| Feature | Gedatolisib | This compound (NVP-BEZ235) |
|---|---|---|
| Primary Mechanism | Potent, reversible ATP-competitive dual pan-PI3K and mTORC1/2 inhibitor [1] [2] | Dual PI3K/mTOR inhibitor [3] |
| Key Pharmacological Distinction | Balanced, nanomolar potency against all Class I PI3K isoforms and both mTOR complexes [1] | Less potent against PI3Kβ and mTOR [1] |
| Efficacy in Breast Cancer Models | Superior anti-proliferative & cytotoxic effects vs. single-node inhibitors (Alpelisib, Everolimus); efficacy independent of PIK3CA/PTEN status [1] | Impaired viability of granulocytic myeloid-derived suppressor cells (Gr-MDSCs) in CRPC mouse models [3] |
| Clinical Efficacy (Selected Trials) | VIKTORIA-1 (Phase 3): mPFS of 9.3 mos (triplet) vs. 2.0 mos (control) in HR+/HER2-, PIK3CA wild-type ABC [4] [5] [6] | Discontinued in mCRPC combo trial due to "challenging safety profile and poor tolerability" [3] |
| Notable Safety Profile | Manageable hyperglycemia; stomatitis (monitor required) [4] [7] [6] | Nausea, fatigue, vomiting, hyperglycemia, hypokalemia [3] |
| Current Development Status | Late-stage (Phase 3); NDA submission planned for Q4 2025 [1] [5] | Development halted in multiple cancers due to toxicity [1] [3] |
| Administration | Intravenous (once weekly) [8] | Oral [3] |
For research and development professionals, a deeper look into the experimental data and protocols is crucial.
The superior efficacy of Gedatolisib was established through a comprehensive set of functional assays [1].
The following diagram illustrates the PAM pathway and the comprehensive mechanism of Gedatolisib.
The clinical profile of this compound is primarily defined by its tolerability challenges.
The table below summarizes key data on Dactolisib and representative single-node inhibitors to illustrate their distinct profiles.
| Inhibitor Name | Primary Target(s) | Class | Key Biochemical IC50 (nM) | Key Cellular Activity (Proliferation/Viability) |
|---|
| This compound (NVP-BEZ235) [1] | PI3K (all Class I isoforms), mTOR (TORC1/2) [1] [2] | Dual PI3K/mTOR | p110α: 4 nM; p110β: 75 nM; p110γ: 5 nM; p110δ: 7 nM; mTOR: 20.7 nM [1] | • Induced cytotoxicity and apoptosis in GBM cells [2]. • Inhibited GBM cell viability in a dose- and time-dependent manner (CCK-8 assay) [2]. | | Alpelisib (Single-Node) [3] | PI3Kα (p110α subunit) | PI3Kα Inhibitor | Information not available in search results | • Avg. GR~50~: 2783 nM in BC cells with altered PIK3CA/PTEN [3]. • Modest cytotoxic effect (Avg. GR~Max~: -0.10) [3]. | | Everolimus (Single-Node) [3] | mTORC1 | mTORC1 Inhibitor | Information not available in search results | • Avg. GR~50~: 2134 nM in BC cells with altered PIK3CA/PTEN [3]. • Minimal cytotoxic effect (Avg. GR~Max~: 0.33) [3]. | | Capivasertib (Single-Node) [3] | AKT | AKT Inhibitor | Information not available in search results | • Avg. GR~50~: 2602 nM in BC cells with altered PIK3CA/PTEN [3]. • Minimal cytotoxic effect (Avg. GR~Max~: 0.00) [3]. |
To ensure comparability, here are the core methodologies used in the studies referenced:
Cell Viability and Proliferation Assays [3] [2]:
Apoptosis Analysis [2]:
Migration and Invasion Assays [2]:
Pathway Inhibition Analysis [2]:
The following diagram illustrates the PI3K/AKT/mTOR pathway and the different points targeted by these inhibitors.
Theoretical Advantage of Dual Inhibition: Dual inhibitors like this compound are designed to prevent compensatory feedback loops within the pathway [3]. For instance, inhibiting only mTORC1 can relieve feedback inhibition on upstream receptors, leading to AKT reactivation and potential drug resistance. By simultaneously targeting PI3K and mTOR, this compound aims to achieve more profound and sustained pathway suppression [3] [4].
In Vivo Toxicity Concerns: Despite promising in vitro efficacy, significant challenges exist for this compound's clinical translation. Studies in glioblastoma mouse models showed no survival benefit and noted severe side effects, including elevated blood glucose, liver toxicity (increased ALT), diarrhea, and skin rash [5]. These toxicities have limited its clinical development.
Clinical Development Context: The toxicity issues with earlier dual inhibitors highlight a major hurdle in this field. Newer-generation dual inhibitors, such as Gedatolisib, are being developed with the goal of maintaining efficacy while improving the toxicity profile. A global Phase 3 trial is currently evaluating Gedatolisib for breast cancer [3].
The following table consolidates data on dactolisib's performance in various experimental models, highlighting its potency (IC50 values) and observed effects [1] [2] [3].
| Cancer Type / Cell Line | Experimental Model | Key Findings on Potency & Efficacy | Observed Effects & Proposed Mechanisms |
|---|---|---|---|
| Glioblastoma (A172, SHG44, T98G cells) | In vitro & in vivo orthotopic xenograft [1] [2] | IC~50~ ~10-80 nM (cell viability, time/dose-dependent); Enhanced Standard of Care (TMZ+RT) efficacy [1] [2]. | ↓ Cell viability, ↑ apoptosis, ↓ migration/invasion; ↓ p-AKT, ↓ mTOR, ↑ p27, ↓ Bcl-2 [1] [2]. |
| Breast Cancer (Various cell lines) | In vitro cell-based assays [4] | Potent anti-proliferative activity; induces G1 cell cycle arrest [4]. | Induces autophagy and cell death; anti-tumor activity in preclinical models [4]. |
| Gastric Cancer (NCI-N87, MKN-45, MKN-28 cells) | In vitro & in vivo xenograft [4] | Significant tumor size reduction in NCI–N87; efficacy may link to thymidine kinase expression [4]. | Anti-cancer activity reported irrespective of PIK3CA mutation status in some studies [4]. |
| Prostate Cancer (Preclinical models) | In vitro & transgenic mouse models [4] | Inhibits tumor growth; impairs viability/function of immunosuppressive Gr-MDSCs [4]. | Contributes to overcoming immune evasion [4]. |
The data on this compound's potency were generated through standard preclinical methodologies. Here are the details of the core experiments cited:
Cell Viability and Cytotoxicity Assays [1] [2]
Protein Analysis via Western Blotting [1] [2]
Migration and Invasion Assays [1] [2]
In Vivo Xenograft Studies [1] [2]
The experimental workflow for evaluating this compound's potency and mechanism of action typically follows a structured path from in vitro models to in vivo validation, as illustrated below.
When interpreting this compound data and comparing it with other PAM pathway inhibitors, consider these key points:
| Therapeutic Agent | Primary Target(s) | Key Anti-Tumor Effects (Preclinical) | Reported Limitations & Toxicity | Clinical/Research Status |
|---|
| This compound (NVP-BEZ235) Dual Inhibitor | PI3K & mTOR [1] [2] | • Induces apoptosis & inhibits cell viability [2] • Enhances effect of chemo/radiotherapy [2] • Inhibits tumor migration/invasion [2] | • Significant toxicity in vivo (hyperglycemia, liver toxicity, skin rash, etc.) [1] [3] • No survival benefit in some animal models [1] | Preclinical research; combinational strategies being explored [3] [4] | | Kinase Inhibitors (e.g., Imatinib, Alectinib) Small Molecule | Various Tyrosine Kinases (e.g., BCR-ABL, ALK) [5] [6] | • Targets specific driver mutations [5] • Generally fewer side effects than chemotherapy [5] | • Drug resistance is a major challenge [5] [6] • Can have off-target side effects [7] | Clinically approved for multiple cancers [5] [6] | | Monoclonal Antibodies (e.g., Trastuzumab) Macromolecule | Extracellular targets (e.g., HER2, VEGF) [5] [7] | • Marks cancer cells for immune destruction [7] • Blocks growth signals [7] | • Primarily targets extracellular proteins [7] | Clinically approved for multiple cancers [5] |
For researchers, the methodologies and specific findings from key studies are critical.
Multiple studies demonstrate this compound's anti-tumor activity in cell cultures using standard assays:
Animal studies present a more nuanced picture, highlighting the challenge of translating in vitro results:
To overcome this compound's limitations, recent research focuses on innovative combination and delivery strategies:
This compound is a dual pan-PI3K/mTOR kinase inhibitor. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling axis that regulates cell growth, survival, and metabolism, and it is frequently hyperactive in cancers [8]. This compound simultaneously targets both PI3K and mTOR to provide more complete pathway suppression [2].
The following diagram illustrates the signaling pathway and a typical workflow for evaluating this compound in cancer research.
Therefore, the current research trajectory for this compound is not as a standalone therapeutic but through combinatorial strategies and novel drug delivery systems. These approaches aim to enhance its efficacy while mitigating toxicity, potentially unlocking its therapeutic potential.
The table below summarizes key studies that have identified and validated biomarkers predictive of response to this compound.
| Cancer Type | Proposed Predictive Biomarker(s) | Validation Model | Key Findings & Correlation with Response | Source |
|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) | 12-gene IMEm7G signature (includes PTP4A3, AHCYL1, CBR1, etc.) | TCGA patient data; in vitro cell models (CCK-8 assays) | Signature identified high-risk patients; this compound showed monotherapy efficacy and synergy with doxorubicin. [1] | |
| Gastric Cancer (GC) | Activation of PI3K/Akt/mTOR pathway; MAPK pathway | In vitro and in vivo paclitaxel-resistant cell lines (HGC-27R) | BEZ235 (this compound) showed strong antitumor effects in PTX-resistant cells with pathway activation. [2] | |
| Non-Small Cell Lung Cancer (NSCLC) | Downregulation of p-AKT, Cyclin D1, NF-κB, VEGF1 | In silico docking & in vitro A549/H460 cells | Combination of sericin and this compound effectively reduced target protein levels. [3] | |
| Glioblastoma (GBM) | Reduction in p-AKT and mTOR; Upregulation of p27; Downregulation of Bcl-2 and MGMT | In vitro GBM cell lines (A172, SHG44, T98G); orthotopic xenograft model | This compound enhanced TMZ+RT effect, correlating with these protein expression changes. [4] |
To facilitate your experimental work, here are the methodologies used in the cited research for biomarker validation.
Gene Signature Validation in AML [1]
oncoPredict R package was used to predict drug sensitivity in high-risk AML patients identified by the signature.Pathway Inhibition Validation in Solid Tumors [4] [2]
The diagram below illustrates the key signaling pathways targeted by this compound and the downstream biomarkers affected, integrating findings from the validation studies.
This diagram shows that this compound's efficacy is linked to its ability to simultaneously inhibit multiple nodes in the PAM pathway. The biomarkers validated in the studies, such as reduction in p-AKT and Bcl-2, are direct downstream effects of this comprehensive inhibition. [4] [2]
The field is progressing from single-gene biomarkers to integrated pathway-level and multi-gene signature approaches for predicting response to this compound. The experimental protocols and biomarkers summarized here provide a solid foundation for your own validation studies.